molecular formula C16H15BrO B1292956 4'-Bromo-3-(4-methylphenyl)propiophenone CAS No. 898768-71-3

4'-Bromo-3-(4-methylphenyl)propiophenone

Cat. No. B1292956
M. Wt: 303.19 g/mol
InChI Key: FROZCLXBNZDLBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Bromo-3-(4-methylphenyl)propiophenone is a chemical compound that is part of the bromophenol family, a group of brominated organic compounds that often exhibit various biological activities. While the specific compound is not directly mentioned in the provided papers, related bromophenol derivatives and their synthesis, molecular structure, and chemical properties are extensively discussed.

Synthesis Analysis

The synthesis of bromophenol derivatives is a topic of interest due to their potential applications. For instance, the synthesis of various bromophenol derivatives has been achieved through palladium-catalyzed reactions, which involve multiple arylation steps via C-C and C-H bond cleavages . Another approach to synthesizing bromophenol derivatives involves the reaction of different aldehydes with amines, as seen in the synthesis of Schiff base compounds . Additionally, natural bromophenols have been isolated from marine red algae, indicating that biosynthesis is another viable route for obtaining these compounds .

Molecular Structure Analysis

The molecular structure of bromophenol derivatives is often elucidated using spectroscopic methods and X-ray crystallography. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by X-ray single-crystal diffraction, which revealed its crystallization in the monoclinic system . Similarly, the molecular geometry of other bromophenol derivatives has been determined using density functional theory (DFT) calculations, which have been shown to reproduce the structure of these compounds well .

Chemical Reactions Analysis

Bromophenol derivatives can participate in various chemical reactions. The palladium-catalyzed reaction mentioned earlier results in the formation of tetraarylethanes and diaryl isochromanones . Additionally, the reactivity of bromophenol derivatives with metal ions has been explored, leading to the formation of metal complexes with copper(II) and oxido-vanadium(IV), which exhibit distinct geometries .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenol derivatives are diverse and depend on their specific molecular structures. For instance, the vibrational spectra and thermal properties of these compounds have been studied using spectroscopic techniques and thermal analysis . The DFT simulations provide insights into the electronic properties, such as the HOMO-LUMO gap, which is related to the chemical reactivity and stability of the compounds . Additionally, some bromophenol derivatives have been found to possess significant DPPH radical-scavenging activity, indicating their potential as antioxidants .

Scientific Research Applications

  • Synthesis of Mephedrone (4-MMC)

    • 4’-Bromo-3-(4-methylphenyl)propiophenone can be used as a precursor in the synthesis of Mephedrone (4-MMC), a synthetic cathinone .
    • The synthesis involves several steps starting from readily available precursor chemicals like 4’-methylpropiophenone or directly from 2-bromo-4’-methylpropiophenone .
    • The most common synthesis method involves the reaction between 2-bromo-4’-methylpropiophenone and methylamine, followed by acidification .
    • The outcomes of using this compound in the synthesis of Mephedrone would vary depending on the specific synthesis method and conditions .
  • Synthesis of Specialty Chemicals

    • 4’-Bromo-3-(4-methylphenyl)propiophenone can be used as a building block to synthesize N-(4-Chlorophenyl)-N’-[1-(4-methylphenyl)propyl]urea, a potential CRAC channel inhibitor .
    • It can also be used to synthesize mono and trinuclear cobaloxime/organocobaloxime complexes, which are used as efficient catalysts for the synthesis of cyclic carbonates .
    • The specific methods of application or experimental procedures would depend on the particular specialty chemical being synthesized .
    • The outcomes of using this compound in the synthesis of specialty chemicals would also vary depending on the specific chemical being produced .
  • Photo Radical Polymerization Initiator

    • 4’-Bromo-3-(4-methylphenyl)propiophenone is used as a photo radical polymerization initiator to provide a cross-linkable silyl group terminated vinyl polymer .
    • The specific methods of application or experimental procedures would depend on the particular polymerization process .
    • The outcomes of using this compound as a photo radical polymerization initiator would vary depending on the specific polymer being produced .
  • Antibacterial Agent

    • 4’-Methylpropiophenone, a derivative of propiophenone, is used as an antibacterial agent .
    • The specific methods of application or experimental procedures would depend on the particular antibacterial application .
    • The outcomes of using this compound as an antibacterial agent would vary depending on the specific application .
  • Solvent in Silicone Rubber

    • 2-Bromo-4’-methylpropiophenone, a derivative of propiophenone, is employed as a solvent in silicone rubber .
    • The specific methods of application or experimental procedures would depend on the particular silicone rubber application .
    • The outcomes of using this compound as a solvent in silicone rubber would vary depending on the specific application .
  • Colorant in Plastics, Paints, and Enamels

    • 2-Bromo-4’-methylpropiophenone is also used as a colorant in plastics, paints, and enamels .
    • The specific methods of application or experimental procedures would depend on the particular colorant application .
    • The outcomes of using this compound as a colorant in plastics, paints, and enamels would vary depending on the specific application .

Safety And Hazards

As with any chemical compound, safety precautions are essential. Researchers working with 4’-Bromo-3-(4-methylphenyl)propiophenone should follow standard laboratory practices, including proper handling, storage, and disposal. Consult the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

Future research could explore the compound’s applications in organic synthesis, medicinal chemistry, or materials science. Investigating its reactivity with various nucleophiles and electrophiles may lead to novel derivatives with useful properties .

properties

IUPAC Name

1-(4-bromophenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-5,7-10H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROZCLXBNZDLBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644121
Record name 1-(4-Bromophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-3-(4-methylphenyl)propiophenone

CAS RN

898768-71-3
Record name 1-(4-Bromophenyl)-3-(4-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.